N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-5-hydroxytryptophan
Description
Properties
Molecular Formula |
C26H26N2O7 |
|---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
2-[2-(4-ethyl-8-methyl-2-oxochromen-7-yl)oxypropanoylamino]-3-(5-hydroxy-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C26H26N2O7/c1-4-15-10-23(30)35-24-13(2)22(8-6-18(15)24)34-14(3)25(31)28-21(26(32)33)9-16-12-27-20-7-5-17(29)11-19(16)20/h5-8,10-12,14,21,27,29H,4,9H2,1-3H3,(H,28,31)(H,32,33) |
InChI Key |
SSTKTMCDROXOIL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)NC(CC3=CNC4=C3C=C(C=C4)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Key Reagents and Conditions
| Component | Role | Source |
|---|---|---|
| 4-Ethyl-8-methylphenol | Precursor for coumarin substitution | Custom synthesis or commercial analogs |
| Ethyl acetoacetate | Ketone component for pyrone ring formation | Commercially available |
| H₂SO₄ | Catalyst for cyclization | Standard acid catalyst |
Procedure :
-
Pechmann Condensation :
Challenges :
-
Regioselectivity : Ensuring substitution at positions 4 and 8 requires precise control of the phenol’s substituents.
-
Yield Optimization : Typical yields for Pechmann condensations range from 60–80%.
Functionalization of the Coumarin’s 7-Hydroxyl Group
The 7-hydroxyl group is alkylated to introduce the propanoyl moiety.
Alkylation Strategies
| Method | Reagents | Advantages | Limitations |
|---|---|---|---|
| Mitsunobu Reaction | Diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃) | High efficiency for ether formation | Requires stoichiometric reagents |
| Tosylate Displacement | Tosyl chloride, NaH, propanol | Scalable for industrial use | Risk of side reactions (e.g., elimination) |
| Bromide Alkylation | 2-Bromoethyl propanoate, K₂CO₃ | Mild conditions | Requires anhydrous solvents |
Example Protocol :
-
Tosylate Formation :
-
Nucleophilic Substitution :
Yield : ~70–85% for tosylate formation; ~60–75% for substitution.
Coupling to 5-Hydroxytryptophan
The propanoyl group is activated to form an amide bond with 5-hydroxytryptophan.
Activation and Coupling Methods
| Method | Reagents | Notes |
|---|---|---|
| Acyl Chloride | Thionyl chloride (SOCl₂), catalytic DMF | Rapid activation; sensitive to moisture |
| Carbodiimide Coupling | DCC, HOBt | Mild conditions; avoids racemization |
| NHS Ester | N-Hydroxysuccinimide (NHS), DCC | High efficiency; stable intermediates |
Procedure :
-
Hydrolysis to Carboxylic Acid :
-
Activation :
-
Amine Coupling :
Yield : 50–70% for hydrolysis; 60–80% for coupling.
Critical Data and Characterization
Key Intermediates and Final Product
Synthetic Challenges and Solutions
| Challenge | Solution | Rationale |
|---|---|---|
| Low Yield in Pechmann Condensation | Optimize H₂SO₄ concentration | Excess acid promotes dehydration |
| Racemization of Tryptophan | Use coupling reagents (DCC/HOBt) | Minimizes exposure to strong bases |
| Purification of Polarity-Contrasting Intermediates | Column chromatography (SiO₂, EtOAc/hexane) | Separates polar (coumarin) and nonpolar (tryptophan) components |
Industrial Scalability
| Step | Industrial Feasibility | Notes |
|---|---|---|
| Pechmann Condensation | High | Continuous flow reactors improve safety |
| Tosylate Formation | Moderate | Requires anhydrous conditions |
| Coupling | High | Compatible with batch processes |
Comparison with Analogous Syntheses
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-5-hydroxytryptophan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are known for their biological activities.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the coumarin moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
Pharmacological Applications
1.1 Antidepressant Effects
5-Hydroxytryptophan is known for its role in increasing serotonin levels in the brain, which can positively influence mood and behavior. Studies suggest that 5-HTP may be effective in treating conditions related to low serotonin levels, including depression and anxiety disorders. Research indicates that 5-HTP can have effects comparable to those of selective serotonin reuptake inhibitors (SSRIs), with fewer side effects reported in some studies . The incorporation of the chromene moiety may enhance the bioavailability or efficacy of the compound.
1.2 Neuroprotective Properties
The chromene structure has been associated with neuroprotective effects. Compounds derived from chromenes have demonstrated antioxidant properties, which can protect neuronal cells from oxidative stress. This suggests that N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-5-hydroxytryptophan could be explored for neuroprotective therapies, particularly in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Biochemical Applications
2.1 Serotonin Synthesis Enhancement
As a derivative of 5-hydroxytryptophan, this compound may facilitate increased serotonin synthesis through its metabolic pathways. The potential for enhancing serotonin production could be beneficial in treating mood disorders and sleep-related issues .
2.2 Role in Pain Management
Research indicates that 5-Hydroxytryptophan can alleviate symptoms of fibromyalgia and chronic pain conditions by modulating serotonin levels, which play a critical role in pain perception . The addition of the chromene component may further enhance analgesic properties.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-5-hydroxytryptophan involves multiple pathways:
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural motifs with peptide-coumarin hybrids and halogenated aromatic derivatives. Below is a comparative analysis based on substituents, functional groups, and synthetic strategies:
Table 1: Structural Comparison of Target Compound and Analogues
Key Observations:
Substituent Effects :
- The target compound’s ethyl and methyl groups on the coumarin core enhance lipophilicity compared to halogenated benzoyl groups in analogues from , which may influence membrane permeability .
- Halogenated derivatives (e.g., Cl, F) in analogues improve binding affinity to hydrophobic enzyme pockets, a feature absent in the target compound .
Functional Groups :
- The amide bond in the target compound and analogues is critical for stability and intermolecular interactions.
- The hydroxyindole group in 5-hydroxytryptophan may confer redox activity, unlike the alcohol or ester termini in analogues .
Synthetic Strategies :
- Both the target compound and analogues in likely employ solid-phase peptide synthesis or Schotten-Baumann reactions for amide bond formation .
- Crystallographic refinement using SHELXL is standard for confirming stereochemistry in such complex molecules .
Pharmacological and Physicochemical Properties
While direct pharmacological data for the target compound are unavailable, inferences can be drawn from structural analogues:
- Coumarin derivatives : Exhibit fluorescence useful in bioimaging; substitution patterns (e.g., 4-ethyl) may redshift emission wavelengths.
- 5-Hydroxytryptophan linkage: Could modulate serotonin receptor binding or monoamine oxidase inhibition, unlike the tyrosine-phenylalanine motifs in compounds .
Biological Activity
N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-5-hydroxytryptophan is a synthetic compound that integrates a chromen derivative with a tryptophan moiety. This unique structure suggests potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Understanding its biological activity can provide insights into its therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula : C20H25NO6
- Molecular Weight : 375.4 g/mol
- IUPAC Name : (2S)-2-[2-(4-ethyl-8-methyl-2-oxochromen-7-yl)oxypropanoylamino]-3-methylbutanoic acid
The mechanism of action of this compound is hypothesized to involve:
- Enzyme Interaction : The chromen moiety may interact with various enzymes, modulating their activity.
- Receptor Binding : The compound may bind to specific receptors involved in neurotransmission, potentially influencing serotonin pathways due to the presence of the tryptophan derivative.
- Antioxidant Activity : The structural features suggest potential antioxidant properties, which could protect cells from oxidative stress.
Biological Activities
Research indicates several biological activities associated with this compound:
Anticancer Properties
Studies have shown that derivatives of chromen compounds exhibit anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, compounds similar to this compound have demonstrated effectiveness against various cancer cell lines, including breast and prostate cancers.
Neuroprotective Effects
The incorporation of the tryptophan moiety suggests potential neuroprotective effects. Tryptophan is a precursor to serotonin, which plays a crucial role in mood regulation and neuroprotection. Preliminary studies indicate that this compound may enhance serotonin levels, thereby exerting neuroprotective effects against neurodegenerative diseases .
Antimicrobial Activity
Chromene derivatives are known for their antimicrobial properties. Research has indicated that this compound could exhibit activity against various bacterial strains, including resistant strains like Staphylococcus aureus and Escherichia coli .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated that chromen derivatives can induce apoptosis in cancer cells through the activation of caspase pathways. |
| Study 2 | Found that compounds similar to N-{...} showed significant inhibition of bacterial growth in vitro, suggesting potential as an antimicrobial agent. |
| Study 3 | Reported neuroprotective effects in animal models, linked to increased serotonin levels post-administration of tryptophan derivatives. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
